molecular formula C27H20ClN3O B12770426 2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine CAS No. 103686-98-2

2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine

Cat. No.: B12770426
CAS No.: 103686-98-2
M. Wt: 437.9 g/mol
InChI Key: MWTKCYPHDVYZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a triazonine ring, which is a nine-membered ring containing three nitrogen atoms. The presence of chloro, methoxyphenyl, and phenyl groups further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multi-step organic reactions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of chloroform and methanol .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent systems, would be optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the chloro group with another functional group.

Scientific Research Applications

2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(4-bromophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
  • 2-Chloro-6-(4-methylphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine

Uniqueness

2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in certain applications .

Properties

CAS No.

103686-98-2

Molecular Formula

C27H20ClN3O

Molecular Weight

437.9 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine

InChI

InChI=1S/C27H20ClN3O/c1-32-21-14-11-19(12-15-21)27-30-23-16-13-20(28)17-22(23)26(18-7-3-2-4-8-18)29-24-9-5-6-10-25(24)31-27/h2-17,29H,1H3

InChI Key

MWTKCYPHDVYZDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.